13-Oxotetradecanoic acid

Description

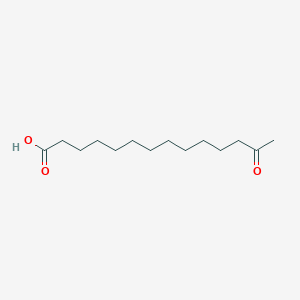

Structure

3D Structure

Properties

IUPAC Name |

13-oxotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBYMBZGDPMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332381 | |

| Record name | 13-Oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-02-8 | |

| Record name | 13-Oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of 13 Oxotetradecanoic Acid

Enzymatic Pathways Leading to 13-Oxotetradecanoic Acid

The formation of oxo fatty acids, including this compound, is a result of specific enzymatic activities that introduce a ketone functional group onto the fatty acid carbon chain. These pathways often involve initial oxygenation followed by dehydrogenation.

Role of Dehydrogenases in Oxo Fatty Acid Production

Dehydrogenases are a critical class of enzymes in the production of oxo fatty acids. Specifically, NAD+-dependent dehydrogenases catalyze the oxidation of a hydroxyl group on a fatty acid to a ketone group. nih.gov This process is exemplified in the conversion of 13-hydroxyoctadecadienoic acid (13-HODE), an oxidized derivative of linoleic acid, into 13-oxooctadecadienoic acid. nih.govnih.gov This reaction suggests a parallel pathway for the formation of this compound from its corresponding hydroxyl precursor. nih.gov Acyl-CoA dehydrogenases (ACADs) are another family of enzymes that play a central role in fatty acid metabolism, specifically the initial step of β-oxidation in mitochondria. wikipedia.org These enzymes introduce a double bond in the fatty acyl-CoA substrate, which is a key step in fatty acid breakdown. wikipedia.org

Precursor Molecules and Substrate Specificity in Bioconversion

The direct precursor to an oxo fatty acid is its corresponding hydroxy fatty acid. For this compound, the precursor molecule is 13-hydroxytetradecanoic acid. nih.gov The conversion is carried out by a dehydrogenase enzyme. nih.gov

Enzymes involved in fatty acid metabolism, particularly dehydrogenases, often exhibit substrate specificity based on the length of the carbon chain. nih.govutah.edu Acyl-CoA dehydrogenases are categorized based on their preference for short-chain, medium-chain, or long-chain fatty acid substrates. wikipedia.orgnih.gov Tetradecanoic acid, having 14 carbons, is classified as a long-chain fatty acid. evitachem.comebi.ac.uk This suggests that the enzymes responsible for its conversion would be specific for long-chain fatty acids. nih.gov

Lipoxygenase-Mediated Oxo Fatty Acid Formation

The biosynthesis of many oxo fatty acids begins with the action of lipoxygenases (LOX). gerli.com These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the formation of fatty acid hydroperoxides. gerli.commdpi.com For instance, linoleic acid is oxygenated to produce 13-hydroxyoctadecadienoic acid (13-HODE). nih.govnih.gov These hydroperoxides are subsequently reduced by peroxidases to form stable monohydroxyl fatty acids. nih.gov These hydroxylated fatty acids then serve as the substrate for dehydrogenases, which oxidize the hydroxyl group to a ketone, resulting in the final oxo fatty acid. nih.gov This lipoxygenase-dependent pathway is a primary route for generating the hydroxy fatty acid precursors required for oxo fatty acid synthesis. gerli.com

Metabolic Intermediacy of this compound

This compound is not only a product of specific enzymatic pathways but also serves as an intermediate in the broader landscape of lipid metabolism.

Integration into Fatty Acid Biosynthesis Pathways

Fatty acid biosynthesis is the process of creating fatty acids from smaller precursor molecules like acetyl-CoA and malonyl-CoA. wikipedia.org This process occurs in the cytoplasm and is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). libretexts.orglibretexts.org During the elongation cycle of fatty acid synthesis, a 3-oxoacyl intermediate is formed. evitachem.com Specifically, 3-oxotetradecanoic acid is an intermediate in the synthesis of longer-chain fatty acids. evitachem.com The synthesis pathway involves a repeating four-step sequence of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the growing fatty acid chain. wikipedia.org The 3-oxo group is a key feature of the intermediate before it is subsequently reduced.

Key Enzymes in the Fatty Acid Synthase (FAS) System

| Enzyme/Component | Function |

|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. libretexts.org |

| Acyl Carrier Protein (ACP) | Carries the growing fatty acid chain between the different enzymatic domains of the FAS complex. libretexts.org |

| Malonyl/acetyl-CoA-ACP transacylase (MAT) | Loads the acetyl and malonyl groups onto the ACP. |

| β-ketoacyl-ACP synthase (KS) | Condenses the acetyl and malonyl groups to form a β-ketoacyl-ACP intermediate. |

| β-ketoacyl-ACP reductase (KR) | Reduces the β-keto group to a hydroxyl group. |

| β-hydroxyacyl-ACP dehydratase (DH) | Removes water to create a double bond. |

| Enoyl-ACP reductase (ER) | Reduces the double bond to form a saturated acyl-ACP. |

Involvement in Lipid Metabolism and Transport Processes

As a fatty acid, this compound participates in general lipid metabolism and transport. Due to their hydrophobic nature, lipids are transported through the bloodstream in complex particles called lipoproteins. oregonstate.education These particles consist of a core of hydrophobic lipids like triacylglycerols and cholesteryl esters, surrounded by a shell of phospholipids (B1166683), free cholesterol, and proteins (apolipoproteins). oregonstate.education

Fatty acids released from storage in adipose tissue or derived from the liver are transported to various tissues for energy production via oxidation or for incorporation into cellular membranes. oregonstate.educationfrontiersin.org Before being metabolized, fatty acids must be "activated" by conversion to their fatty acyl-CoA derivatives. libretexts.org This activation allows them to be transported across mitochondrial membranes for β-oxidation or utilized in the endoplasmic reticulum for the synthesis of phospholipids and triacylglycerols. frontiersin.orgfrontiersin.org The liver plays a central role in orchestrating the synthesis, breakdown, and transport of lipids throughout the body. oregonstate.education

Major Classes of Lipoproteins

| Lipoprotein Class | Primary Function |

|---|---|

| Chylomicrons | Transport dietary triacylglycerols from the small intestine to other tissues. oregonstate.education |

| Very-Low-Density Lipoproteins (VLDL) | Transport endogenously synthesized triacylglycerols from the liver to other tissues. oregonstate.education |

| Low-Density Lipoproteins (LDL) | Transport cholesterol from the liver to peripheral tissues. oregonstate.education |

| High-Density Lipoproteins (HDL) | Mediate "reverse cholesterol transport," moving cholesterol from peripheral tissues back to the liver. oregonstate.education |

Catabolic Fates of this compound

The catabolism of this compound is presumed to follow pathways established for other modified fatty acids, primarily involving further oxidation and subsequent entry into the β-oxidation spiral. A likely catabolic route involves the oxidation of the terminal methyl group (ω-oxidation) to form a dicarboxylic acid.

Specifically, the metabolism of ω-oxo fatty acids can be initiated by cytochrome P450 enzymes, which catalyze their oxidation to the corresponding α,ω-dicarboxylic acids. In the case of this compound, this would result in the formation of 13-oxotetradecanedioic acid. This dicarboxylic acid could then potentially undergo chain shortening via β-oxidation from either or both of the carboxyl ends.

The β-oxidation of the resulting dicarboxylic acid would proceed in a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. The final products of this degradation would include shorter-chain dicarboxylic acids and acetyl-CoA, which can then enter the citric acid cycle for energy production.

Table 2: Proposed Catabolic Pathway for this compound

| Step | Reaction | Substrate | Product | Potential Enzyme Class |

|---|---|---|---|---|

| 1 | ω-Oxidation | This compound | 13-Oxotetradecanedioic acid | Cytochrome P450 enzyme |

It is important to note that the specific enzymes and intermediates in the biosynthesis and catabolism of this compound require further experimental validation.

Synthetic Methodologies and Chemical Derivatization of 13 Oxotetradecanoic Acid

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches leverage the high selectivity of enzymes for specific reactions, often under mild conditions, to create key intermediates that can be further modified chemically. These routes are particularly valuable for achieving regioselective functionalization of the fatty acid chain.

Enzymatic cascades are a powerful tool for the targeted oxidation of fatty acids. nih.gov While direct enzymatic introduction of a ketone at the C-13 position is not commonly documented, a general strategy involves the initial hydroxylation of the fatty acid chain followed by oxidation of the resulting secondary alcohol to a ketone. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the regio- and enantioselective hydroxylation of fatty acids. nih.gov This hydroxy acid intermediate can then be oxidized to the corresponding keto acid using an appropriate oxidase or dehydrogenase. nih.gov

Aldo-keto reductases (AKRs) can also play a role, typically catalyzing the reduction of carbonyls to alcohols. However, the reverse reaction—oxidation of an alcohol to a ketone—is also possible, though the reductive direction is generally favored in cellular environments due to cofactor availability. frontiersin.org

Table 1: Key Enzyme Classes in Chemoenzymatic Oxo-Fatty Acid Synthesis

| Enzyme Class | Typical Reaction | Relevance to 13-Oxotetradecanoic Acid Synthesis |

|---|---|---|

| Cytochrome P450 Monooxygenases | R-H → R-OH | Regioselective hydroxylation at the C-13 position of tetradecanoic acid to form 13-hydroxytetradecanoic acid. |

| Alcohol Dehydrogenases/Oxidases | R-CH(OH)-R' → R-C(=O)-R' | Oxidation of the 13-hydroxy intermediate to the final 13-oxo product. |

| Lipoxygenases (LOXs) | Introduction of a hydroperoxy group | Can introduce oxygen functionality at specific positions on unsaturated fatty acids, which can then be chemically converted to a ketone. oup.comnih.gov |

Biocatalytic methods provide an environmentally friendly avenue for the regioselective functionalization of fatty acids. wur.nl The inherent selectivity of enzymes allows for reactions at specific positions on the carbon chain, which is often challenging to achieve with conventional chemical methods. wur.nl One-pot, multi-enzyme cascades can convert fatty acids into more valuable oxo-functionalized chemicals. nih.govwur.nl For instance, a cascade involving a P450 monooxygenase for hydroxylation and an α-hydroxyacid oxidase for subsequent oxidation has been used to produce α-ketoacids from various fatty acids. nih.gov A similar principle could be applied to target the ω-1 position to generate this compound.

Lipoxygenases are another class of enzymes that enable regioselective functionalization through hydroperoxidation, which can serve as a handle for further chemical transformations to introduce the desired oxo-functionality. wur.nl

Chemical Synthesis Approaches

Purely chemical syntheses offer versatility and are often more amenable to large-scale production. These methods rely on the strategic construction of the carbon backbone and the controlled introduction of the ketone group.

The direct oxidation of a C-H bond at the 13th position of tetradecanoic acid is challenging due to the chemical similarity of the methylene (B1212753) groups. Therefore, synthesis often proceeds from precursors where functionality is already present. If 13-hydroxytetradecanoic acid is available, it can be readily oxidized to this compound using standard oxidizing agents like chromic acid (Jones reagent) or milder reagents such as pyridinium (B92312) chlorochromate (PCC).

Ketones themselves are generally resistant to further oxidation, except under harsh conditions that cleave carbon-carbon bonds. libretexts.org This stability allows for robust handling during synthetic steps. An alternative approach is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxycarboxylic acid, a reaction that highlights the distinct reactivity of the ketone functional group. libretexts.org

Building the carbon chain from smaller, functionalized precursors is a common and effective strategy. This allows the oxo group to be incorporated at the desired position from the outset.

One established method is the Wittig reaction, which can be used to elongate a carbon chain. For example, a synthesis of 13-methyl-tetradecanoic acid involved the reaction of an 11-bromoundecanoic acid derivative (as a triphenylphosphonium salt) with isobutyraldehyde. csic.es A similar strategy could be employed for this compound by reacting an appropriate phosphonium (B103445) ylide with a keto-aldehyde precursor.

Another approach involves the Claisen condensation, a carbon-carbon bond-forming reaction that is central to the biosynthesis of fatty acids. libretexts.orgresearchgate.net In a synthetic context, a malonate derivative can be used to add two-carbon units to a growing fatty acid chain, with a final step establishing the β-keto functionality. libretexts.org A synthesis of a labeled tetradecanoic acid utilized the coupling of an alkylcadmium chloride with a half-acid chloride methyl ester of a dioic acid to generate the corresponding oxo fatty acid ester. nih.govresearchgate.net

Table 2: Comparison of Selected Chain Elongation Strategies

| Method | Key Reagents | Bond Formed | Description |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | C=C | Forms an alkene, which can be subsequently reduced. Allows for precise chain extension. csic.es |

| Malonic Ester Synthesis | Diethyl malonate, Alkyl halide | C-C | A classic method for elongating a carbon chain by two carbons and introducing a carboxylic acid group. nih.govresearchgate.net |

| Organocadmium Coupling | R₂Cd, Acid chloride | C-C | Forms a ketone by coupling an organocadmium reagent with an acid chloride. nih.govresearchgate.net |

Isotopic labeling is a critical technique for tracking the metabolic fate of molecules in biological systems. wikipedia.org Synthesizing this compound with isotopes like ¹³C or ²H at specific positions allows for detailed metabolic flux analysis. nih.govnih.gov

The synthetic strategies for chain elongation are well-suited for incorporating isotopic labels. For instance, a ¹³C label can be introduced at the carbonyl carbon (C-1) by using potassium cyanide labeled with ¹³C (K¹³CN) to form a nitrile, which is then hydrolyzed to the carboxylic acid. nih.govresearchgate.net To label other positions, a precursor containing the isotope is used in a chain elongation step.

Example of a Labeling Strategy: A synthesis of [3-¹³C]tetradecanoic acid was achieved by alkylating diethyl sodiomalonate with [1-¹³C]1-bromododecane. nih.govresearchgate.net A similar principle could be applied to synthesize labeled this compound. For example, to label the C-14 methyl group, one could start with ¹³C-labeled methylmagnesium bromide and react it with a suitable 12-carbon electrophile containing the latent keto and carboxyl functionalities.

Table 3: Common Isotopes and Detection Methods for Tracer Studies

| Isotope | Type | Common Detection Method(s) | Application Example |

|---|---|---|---|

| Carbon-13 (¹³C) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracking the carbon backbone through metabolic pathways like the TCA cycle. nih.govnih.gov |

| Deuterium (²H) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Probing reaction mechanisms and hydrogen exchange reactions. wikipedia.org |

| Carbon-14 (¹⁴C) | Radioactive | Scintillation counting, Autoradiography | Highly sensitive tracing in ecosystem and metabolic studies. wikipedia.org |

Preparation of this compound Derivatives

The strategic chemical modification of this compound into its derivatives is crucial for exploring its biological functions and for the development of potential therapeutic agents. This section details the synthetic methodologies for creating esters, amides, and enantiomerically pure forms of this compound, as well as the design principles for its analogs in structure-activity relationship studies.

Synthesis of Esters and Amides for Functional Probes

The synthesis of esters and amides of this compound is fundamental for creating functional probes. These derivatives can be used to study the compound's interactions with biological targets, determine its distribution in cells and tissues, and identify its metabolic pathways.

Ester Synthesis:

Esters of this compound are commonly prepared for their increased lipophilicity and cell permeability compared to the free acid. A straightforward method for the synthesis of simple alkyl esters, such as the methyl or ethyl ester, is the Fischer esterification. This reaction involves refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.

A notable example of an oxo fatty acid ester synthesis is reported in the context of preparing carbon-13 labeled tetradecanoic acids. nih.gov In this multi-step synthesis, an oxo fatty acid ester was generated as a key intermediate. nih.gov This was achieved by coupling an appropriately labeled alkylcadmium chloride with the half-acid chloride methyl ester of a dioic acid. nih.gov This method highlights a more complex approach to generate specific ester derivatives.

Another versatile method for the synthesis of a wider range of esters, including those with more complex alcohol moieties, involves the activation of the carboxylic acid group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) can be used to form a reactive intermediate that readily reacts with an alcohol to form the desired ester.

Amide Synthesis:

Amide derivatives of this compound are synthesized to explore interactions with protein targets, as the amide bond can mimic peptide bonds and participate in hydrogen bonding. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling agents are typically employed.

Common coupling reagents for amide bond formation include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The general procedure involves activating the carboxylic acid with the coupling reagent in an appropriate aprotic solvent, followed by the addition of the desired amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

For instance, the synthesis of fatty acid amides has been successfully achieved using N,N'-carbonyldiimidazole (CDI) as a coupling reagent, which offers a reliable method for forming amide bonds with long-chain fatty acids.

The table below summarizes common methods for the synthesis of esters and amides of this compound.

| Derivative Type | Synthetic Method | Reagents | Key Features |

| Esters | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Simple, suitable for simple alkyl esters. |

| Acyl Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol | Versatile for a wide range of alcohols. | |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for sensitive alcohols. | |

| Amides | Carbodiimide Coupling | Amine, DCC or EDC, with HOBt or NHS | High yields, minimizes racemization for chiral amines. |

| Phosphonium/Uronium Salt Coupling | Amine, BOP, PyBOP, HBTU, or HATU | Efficient, rapid reactions. | |

| Acyl Chloride Formation followed by Aminolysis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Amine | Highly reactive, suitable for less reactive amines. |

Stereoselective Synthesis of Enantiomeric Forms

The stereochemistry of a molecule can significantly impact its biological activity. While this compound itself is achiral, its reduction at the keto group leads to the formation of a chiral center in 13-hydroxytetradecanoic acid. The stereoselective synthesis of the enantiomeric forms of this and other chiral derivatives is essential for understanding the stereospecificity of their biological interactions.

The asymmetric reduction of the ketone is a primary strategy for accessing enantiomerically pure hydroxy derivatives. This can be achieved using chiral reducing agents or through biocatalysis.

Chiral Reducing Agents:

A number of chiral chemical reducing agents have been developed for the enantioselective reduction of ketones. These include borane (B79455) reagents complexed with chiral ligands, such as the Corey-Bakshi-Shibata (CBS) catalyst, and chiral metal hydrides, such as those derived from lithium aluminum hydride modified with chiral alcohols. These reagents can deliver a hydride ion to one face of the prochiral ketone with high selectivity, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Biocatalytic Reduction:

Enzymes, particularly dehydrogenases and reductases from various microorganisms, are highly efficient and selective catalysts for the asymmetric reduction of ketones. nih.gov These enzymes often exhibit high enantioselectivity, providing access to chiral alcohols with excellent optical purity. nih.gov The use of whole-cell biocatalysts can be advantageous as they contain the necessary cofactors (e.g., NADH or NADPH) and the cellular machinery for their regeneration. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been shown to effectively catalyze the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov

The following table outlines common approaches for the stereoselective synthesis of chiral derivatives of this compound.

| Synthetic Approach | Method | Catalyst/Reagent | Expected Product |

| Asymmetric Reduction | Chemical Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Enantiomerically enriched 13-hydroxytetradecanoic acid derivatives |

| Biocatalytic Reduction | Dehydrogenases/Reductases (e.g., from Aromatoleum aromaticum) | Enantiomerically pure 13-hydroxytetradecanoic acid derivatives | |

| Asymmetric Alkylation | Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivatives) | Enantiomerically enriched α-substituted this compound analogs |

Design of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. The design and synthesis of analogs of this compound with systematic structural modifications can provide valuable insights into the key structural features required for its biological effects and can guide the development of more potent and selective compounds.

The design of analogs typically involves modifications to the aliphatic chain, the position and nature of the keto group, and the carboxylic acid moiety.

Aliphatic Chain Modifications:

Chain Length: The length of the fatty acid chain can be varied to determine the optimal length for biological activity. Analogs with shorter or longer chains can be synthesized to probe the size of the binding pocket of a potential target.

Branching: The introduction of alkyl groups, such as a methyl group, along the chain can influence the molecule's conformation and lipophilicity. For example, the synthesis of 13-methyl-tetradecanoic acid has been reported, which serves as a structural analog. csic.esdoaj.org

Unsaturation: The introduction of double or triple bonds into the aliphatic chain can alter its rigidity and conformation, which may affect binding to a target.

Keto Group Modifications:

Position: The position of the oxo group can be moved along the fatty acid chain to investigate the importance of its location for biological activity.

Replacement: The ketone can be replaced with other functional groups, such as a hydroxyl group (as discussed in the stereoselective synthesis section), an oxime, or a hydrazone, to probe the role of the carbonyl group in target interactions.

Carboxylic Acid Modifications:

Esterification and Amidation: As discussed in section 4.3.1, converting the carboxylic acid to an ester or an amide can affect the molecule's polarity, cell permeability, and metabolic stability.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as a tetrazole or a phosphonic acid, to potentially improve pharmacokinetic properties or binding affinity.

The table below provides examples of analog design strategies for SAR studies of this compound.

| Modification Site | Strategy | Example of Analog | Rationale |

| Aliphatic Chain | Vary Chain Length | 11-Oxododecanoic acid | Determine optimal chain length for activity. |

| Introduce Branching | 13-Methyl-13-oxotetradecanoic acid | Probe steric tolerance of the binding site. | |

| Introduce Unsaturation | 13-Oxotetradec-cis-9-enoic acid | Investigate the effect of conformational rigidity. | |

| Keto Group | Change Position | 11-Oxotetradecanoic acid | Assess the importance of the keto group's location. |

| Reduction | 13-Hydroxytetradecanoic acid | Evaluate the role of the carbonyl oxygen as a hydrogen bond acceptor. | |

| Carboxylic Acid | Esterification | Methyl 13-oxotetradecanoate | Increase lipophilicity and cell permeability. |

| Amidation | N-Benzyl-13-oxotetradecanamide | Introduce additional binding interactions (e.g., hydrogen bonding). | |

| Bioisosteric Replacement | 5-(12-Oxotridecyl)tetrazole | Improve metabolic stability or pharmacokinetic profile. |

Advanced Analytical Techniques for 13 Oxotetradecanoic Acid Research

Chromatographic Separations

Chromatography is a fundamental technique for the separation of individual components from a mixture. ugent.be The choice between gas and liquid chromatography is largely dependent on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is a well-established and highly sensitive technique for the analysis of volatile and semi-volatile compounds. nih.gov For fatty acids like 13-oxotetradecanoic acid, which have relatively low volatility, derivatization is a common prerequisite for GC analysis. mdpi.comsfu.ca This process chemically converts the fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME). nih.govyoutube.com

The analysis of this compound via GC would typically involve the following steps:

Extraction: Isolation of lipids, including this compound, from the sample matrix.

Derivatization: Conversion of the carboxylic acid group to a methyl ester (or other suitable derivative) to increase volatility. nih.gov

Separation: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid phase coated on the column walls. sfu.ca The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. nih.gov

Detection: As the separated compounds elute from the column, they are detected by a sensitive detector, most commonly a flame ionization detector (FID) or a mass spectrometer (MS). youtube.com

Specialized capillary columns with polar stationary phases, such as those with polyethylene (B3416737) glycol (Carbowax), are often employed for the separation of FAMEs. ugent.be The temperature of the GC oven is typically programmed to increase during the analysis to facilitate the elution of less volatile compounds. jianhaidulab.com

While GC is a powerful tool, the analysis of free fatty acids without derivatization can be challenging due to their polarity and potential for adsorption onto the column. sigmaaldrich.com For such applications, specialized acidic columns are available that provide excellent peak shapes for underivatized free fatty acids. sigmaaldrich.com

Liquid Chromatography (LC) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for the direct analysis of this compound and other oxidized fatty acids in complex biological extracts. nih.govhplc.eu Unlike GC, HPLC does not typically require derivatization to enhance volatility. ugent.be

Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid analysis. nih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic molecules, like long-chain fatty acids, will have a stronger interaction with the stationary phase and thus a longer retention time.

Key aspects of LC analysis for this compound include:

Column Chemistry: C18 and C8 columns are frequently used for lipid separation. nih.gov The choice of column depends on the specific separation requirements.

Mobile Phase: A gradient of solvents, often a mixture of water with organic solvents like acetonitrile (B52724) and methanol, is used to elute the compounds from the column. nih.gov

Detection: While UV detectors can be used, mass spectrometry (MS) is the preferred method of detection due to its high sensitivity and ability to provide structural information. chromatographyonline.com

The coupling of HPLC with MS (LC-MS) is a particularly powerful combination for lipidomics and the analysis of oxidized fatty acids. nih.govchromatographyonline.com

Advanced Hyphenated Techniques (e.g., GCxGC, LCxLC)

For exceptionally complex samples where single-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional chromatography techniques, such as GCxGC and LCxLC, offer significantly enhanced separation power. nih.govresearchgate.net These "hyphenated techniques" involve the online coupling of two different separation mechanisms. saspublishers.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In GCxGC, the effluent from a primary GC column is subjected to a second, shorter GC column with a different stationary phase. nih.gov This results in a two-dimensional separation, providing much greater peak capacity and resolving power, which is particularly beneficial for separating isomeric fatty acids and other closely related compounds in complex mixtures. nih.gov GCxGC has been successfully applied to the analysis of FAMEs in various biological and food samples. nih.govgcms.cz

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): Similarly, LCxLC combines two different liquid chromatography separation modes, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC). researchgate.net This approach has been shown to significantly increase the number of identified lipid species in complex biological samples compared to one-dimensional LC-MS. researchgate.net

Mass Spectrometric (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. cas.cn When coupled with chromatographic separation, it provides a highly sensitive and specific means of identifying and quantifying compounds like this compound.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). nih.govnih.gov This precision allows for the confident determination of the elemental formula of an unknown compound. researchgate.net For a molecule like this compound (C14H26O3), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The use of HRMS, particularly in conjunction with LC (LC-HRMS), is a cornerstone of modern metabolomics for the identification of novel or unexpected metabolites in biological systems. mdpi.com

Tandem Mass Spectrometry for Structural Elucidation and Isomer Differentiation

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. cas.cn The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. core.ac.uk

MS/MS is particularly valuable for distinguishing between isomers, which have the same molecular weight and elemental formula but different structural arrangements. nih.gov For example, tandem mass spectrometry can be used to differentiate this compound from its other oxo-tetradecanoic acid isomers, such as 12-oxotetradecanoic acid or 7-oxotetradecanoic acid. The position of the oxo (keto) group along the fatty acid chain will influence the fragmentation pattern, leading to unique product ions that are diagnostic for each isomer. core.ac.uk

Studies on similar oxo-fatty acids have shown that charge-remote fragmentations in the collision-induced dissociation (CID) spectra of their lithiated adducts can reveal the position of the oxo group. core.ac.uk This approach generates distinct and intense fragment ions that frame the location of the carbonyl functionality, allowing for unambiguous isomer differentiation. core.ac.uk

| Analytical Technique | Application for this compound Analysis | Key Advantages |

| Gas Chromatography (GC) | Analysis of volatile derivatives (e.g., methyl esters). | High sensitivity and resolution for volatile compounds. nih.gov |

| Liquid Chromatography (LC) | Direct analysis in complex mixtures without derivatization. nih.gov | Suitable for non-volatile and thermally labile compounds. ugent.be |

| GCxGC | Enhanced separation in highly complex samples. | Increased peak capacity and resolution of isomers. nih.gov |

| LCxLC | Comprehensive profiling of lipids in biological samples. | Significantly increases the number of identifiable compounds. researchgate.net |

| High-Resolution MS (HRMS) | Accurate mass measurement for elemental formula determination. | High confidence in metabolite identification. researchgate.net |

| Tandem MS (MS/MS) | Structural elucidation and isomer differentiation. | Provides characteristic fragmentation patterns for structural confirmation. core.ac.uk |

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the flow of atoms from metabolic precursors into downstream products, providing insights into the dynamics of metabolic pathways. In the context of this compound, IRMS is employed in metabolic flux analysis (MFA) to quantify the rate at which labeled substrates, such as ¹³C-glucose or ¹³C-fatty acids, are incorporated into this specific oxo fatty acid.

The core principle involves introducing a stable isotope-labeled compound into a biological system and allowing it to be metabolized. IRMS then measures the ratio of the heavy isotope (e.g., ¹³C) to the light isotope (e.g., ¹²C) in the purified product. While IRMS provides high-precision measurements of bulk isotopic enrichment, it typically involves the combustion of the analyte into gases like CO₂, meaning it does not provide information about the specific position of the isotope within the molecule. nih.gov This bulk enrichment data is crucial for calculating the flux through the biosynthetic pathways leading to this compound. For instance, by analyzing the ¹³C enrichment in this compound following the administration of U-¹³C-glucose, researchers can determine the contribution of glucose carbons to its synthesis.

This approach is particularly valuable for understanding how metabolic pathways are altered under different physiological or pathological conditions. By comparing the isotopic enrichment ratios in control versus treated systems, scientists can infer changes in the activity of enzymes and pathways involved in oxo fatty acid metabolism.

Table 1: Illustrative Application of IRMS in Metabolic Flux Analysis

| Parameter | Description | Example Application for this compound |

|---|---|---|

| Isotopic Tracer | A metabolite enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H). | U-¹³C-Glucose |

| Biological System | Cell culture, animal model, or human subject. | Hepatocytes cultured with the isotopic tracer. |

| Analytical Measurement | The ratio of heavy to light isotopes (e.g., ¹³C/¹²C) in the purified target molecule. | Measurement of ¹³C enrichment in this compound isolated from cell lipids. |

| Calculated Flux | The rate of synthesis or turnover of the metabolite. | Quantifying the rate of de novo synthesis of this compound from glucose. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isotopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isotopic analysis of fatty acids and their derivatives, including this compound. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and the precise localization of isotopic labels.

In structural studies, ¹³C NMR is particularly powerful. It provides a distinct signal for each carbon atom in the molecule, with a chemical shift that is highly sensitive to its local electronic environment. researchgate.net For this compound, ¹³C NMR can definitively confirm the presence and position of the carbonyl (oxo) group at C-13 and the carboxylic acid group at C-1. The chemical shifts of the carbons adjacent to these functional groups are also characteristic and aid in the complete assignment of the carbon skeleton. polimi.it

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Chemical Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-1 | Carboxylic Acid (-COOH) | ~179-181 |

| C-2 | Methylene (B1212753) (-CH₂-) adjacent to COOH | ~34-36 |

| C-3 to C-11 | Methylene (-CH₂-) chain | ~24-30 |

| C-12 | Methylene (-CH₂-) adjacent to C=O | ~42-44 |

| C-13 | Ketone Carbonyl (C=O) | ~208-210 |

| C-14 | Methyl (-CH₃) adjacent to C=O | ~29-31 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Integration of Multi-Omics Data in Oxo Fatty Acid Research

A comprehensive understanding of the biological significance of this compound requires its investigation within the broader context of cellular metabolism. The integration of data from multiple "omics" platforms, such as lipidomics and metabolomics, provides a systemic view of the biochemical landscape in which this oxo fatty acid functions.

Lipidomics Approaches for Comprehensive Profiling

Lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) in a biological sample. chemistryviews.orgmdpi.com Given that this compound is a modified fatty acid, lipidomics is the most direct approach for its analysis alongside other related molecules. Targeted and untargeted lipidomics workflows, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are used for comprehensive profiling. caymanchem.comnih.gov

In a typical lipidomics workflow, lipids are first extracted from a sample. nih.gov This extract is then separated by chromatography, and the individual lipid species are ionized and analyzed by a mass spectrometer. Tandem MS (MS/MS) is used to fragment the lipid ions, generating characteristic patterns that allow for confident identification and quantification. This approach enables researchers to measure the levels of this compound and simultaneously profile hundreds of other lipid species, including its precursor fatty acids, downstream metabolites, and lipids from various classes like phospholipids (B1166683), triglycerides, and sphingolipids. nih.govnih.gov This comprehensive view can reveal correlations and metabolic relationships that would be missed by focusing on a single molecule.

Table 3: Generalized Workflow for Lipidomics Analysis of Oxo Fatty Acids

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Extraction of lipids from biological matrices (e.g., plasma, tissue). | Use of appropriate solvents (e.g., Folch or Bligh-Dyer methods) to ensure efficient recovery of diverse lipid classes. |

| 2. Chromatographic Separation | Separation of complex lipid mixtures using Liquid Chromatography (LC). | Choice of reversed-phase or normal-phase chromatography to resolve isomers and different lipid classes. |

| 3. Mass Spectrometry (MS) | Ionization and mass analysis of eluted lipids. | High-resolution MS for accurate mass determination and identification. |

| 4. Tandem MS (MS/MS) | Fragmentation of selected lipid ions for structural confirmation. | Generation of specific fragment ions to confirm fatty acyl composition and functional groups. |

| 5. Data Analysis | Peak detection, lipid identification, and quantification. | Use of specialized software and databases for automated identification and statistical analysis. |

Metabolomics in Systemic Biological Investigations

Metabolomics provides a snapshot of all small-molecule metabolites in a biological system, offering a functional readout of the cellular physiological state. nih.gov Investigating this compound within a metabolomics framework allows researchers to connect its fluctuations to broader metabolic pathways, such as central carbon metabolism, amino acid metabolism, and energy production. ox.ac.uk

Targeted metabolomics can be used to precisely quantify this compound along with a predefined set of other relevant metabolites, such as Krebs cycle intermediates or other fatty acids. wjgnet.com Untargeted metabolomics, on the other hand, casts a wider net to discover novel and unexpected metabolic changes that correlate with the levels of this compound. For instance, an increase in this oxo fatty acid might be associated with alterations in metabolites related to oxidative stress or specific inflammatory pathways. frontiersin.org By integrating these datasets, a more complete picture of the systemic biological role of this compound can be constructed, linking it to various cellular processes and potential disease states.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Roles and Pathways

Recent discoveries have identified saturated oxo fatty acids (SOFAs) as a previously unrecognized class of endogenous bioactive lipids present in human plasma. nih.gov This finding opens a significant new avenue for exploring the biological roles of specific molecules like 13-oxotetradecanoic acid. A key research direction will be to determine if this compound is also present endogenously in human tissues and fluids and to elucidate the specific metabolic pathways responsible for its formation. The ω-oxidation pathway, which hydroxylates fatty acids at the terminal (ω) and sub-terminal (ω-1) positions, is a potential source, as the resulting hydroxyl group could be oxidized to a ketone. researchgate.net Enzymes from the Cytochrome P450 family, particularly the CYP4A and CYP4F sub-families, are known to catalyze such reactions.

Future studies will likely focus on the signaling properties of this compound. Research on other SOFAs, such as various oxostearic acids (OSAs), has revealed potent cell growth inhibitory activity in human cancer cell lines. nih.gov This bioactivity was linked to the suppression of critical regulators of cell growth and proliferation, including STAT3 and c-myc. nih.gov A primary goal will be to investigate whether this compound exhibits similar or unique cytostatic or cytotoxic properties and to identify its molecular targets and downstream signaling cascades.

Development of Advanced Synthetic Methodologies for Oxo Fatty Acids

To enable detailed biological studies, the availability of pure, well-characterized oxo fatty acids is essential. This requires the development of advanced and efficient synthetic methodologies. A significant breakthrough has been the use of a simple and green photochemical hydroacylation reaction to construct a library of SOFA regioisomers. nih.gov This one-step process represents a fast and reliable method that can be scaled up to produce gram quantities, facilitating extensive biological screening. plos.org

Another promising direction is the application of chemoenzymatic synthesis. unlp.edu.ar This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis, allowing for the creation of complex molecules with high selectivity. Enzymes like lipases can be used for highly regioselective esterifications, which could be integrated into multi-step syntheses of specific oxo fatty acids. midwestapologetics.org Traditional chemical methods, such as those involving the coupling of alkylcadmium reagents with acid chlorides to create an oxo-ester intermediate, also provide a foundational basis for producing isotopically labeled standards, like 13C-labeled this compound, which are indispensable for metabolic tracing studies. technologynetworks.comresearchgate.net

Refinement of High-Throughput Analytical Platforms

The discovery of SOFAs in biological matrices was made possible by advanced analytical platforms. nih.gov Future research on this compound will depend on the continued refinement of these high-throughput technologies. Lipidomics platforms based on liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are central to this effort. nih.gov These systems allow for both "suspect" screening to identify previously uncharacterized lipids in a sample and targeted analysis for precise quantification.

The development of tandem mass spectrometry (LC-MS/MS) methodologies provides an exceptionally sensitive and specific analytical platform for mediator lipidomics, with detection limits often in the picogram range. nih.govnih.gov For oxo fatty acids, establishing characteristic fragmentation patterns upon collision-induced dissociation is key to their unambiguous identification in complex biological mixtures. researchgate.net Compiling these fragmentation rules into spectral libraries will facilitate the high-throughput annotation of this compound and other related lipids in large-scale clinical and epidemiological studies. researchgate.net

Investigation of this compound in Specific Biological Contexts

A crucial future direction is to investigate the role of this compound in specific diseases. Based on findings for other SOFAs, cancer biology is a primary area of interest. plos.org Studies have shown that certain oxostearic acids (C18) inhibit the in vitro growth of human lung carcinoma (A549), colorectal adenocarcinoma (Caco-2), and astrocytoma (SF268) cells. plos.org The position of the oxo group along the fatty acid chain appears to be critical for the potency of this effect. nih.gov Therefore, screening this compound against a panel of cancer cell lines is a logical next step to determine its potential as an anti-proliferative agent. Abnormalities in fatty acid metabolism are a common feature of many cancers, making this pathway a target for new therapeutic strategies. nih.govnih.gov

Another relevant context is inherited metabolic diseases, such as long-chain fatty acid oxidation disorders (LC-FAOD). researchgate.net While current therapies often focus on providing alternative energy sources, understanding the role and potential accumulation of unusual metabolites like oxo fatty acids in these conditions could provide new diagnostic markers or insights into disease pathology.

Table 1: Bioactivity of Saturated Oxo Fatty Acids (SOFAs) in Cancer Cell Lines This table summarizes published data on oxostearic acids (OSAs), providing a context for future studies on this compound.

| Compound | Cancer Cell Line | Bioactivity (IC₅₀ value) | Key Finding |

| 6-Oxostearic Acid (6OSA) | A549 (Lung Carcinoma) | 41 µM | Potent growth inhibition; suppresses STAT3 and c-myc expression. plos.org |

| 7-Oxostearic Acid (7OSA) | A549 (Lung Carcinoma) | 45 µM | Potent growth inhibition; suppresses STAT3 and c-myc expression. plos.org |

| 9-Oxostearic Acid (9OSA) | A549 (Lung Carcinoma) | 68 µM | Moderate growth inhibition. plos.org |

| 12-Oxostearic Acid (12OSA) | A549 (Lung Carcinoma) | 61 µM | Moderate growth inhibition. plos.org |

| Various OPAs and OSAs | Caco-2 (Colorectal) | No significant inhibition | Displayed cell-specific activity, primarily affecting A549 cells. plos.org |

| Various OPAs and OSAs | SF268 (Astrocytoma) | No significant inhibition | Displayed cell-specific activity, primarily affecting A549 cells. plos.org |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. OPA: Oxopalmitic Acid (C16)

Computational and Modeling Approaches in Oxo Fatty Acid Research

Computational and modeling approaches offer powerful tools to accelerate research into oxo fatty acids. Systems biology models of metabolic pathways, such as fatty acid β-oxidation, can be used to predict network dynamics and understand how the introduction of or overload with specific substrates might affect the entire system. Such models could be adapted to investigate the formation and degradation of this compound and predict its impact on cellular energy metabolism.

At the molecular level, in silico techniques like molecular docking and molecular dynamics (MD) simulations can provide insights into how this compound interacts with protein targets. plos.orgresearchgate.net These methods are widely used to study the binding of fatty acids to carrier proteins, such as fatty acid-binding proteins (FABPs), and to enzymes. By simulating the binding of this compound to the active sites of relevant enzymes or the binding pockets of transport proteins, researchers can generate hypotheses about its function and mechanism of action that can then be tested experimentally. unlp.edu.ar Furthermore, quantum mechanical calculations can be employed to study the chemical properties of the oxo group itself, such as its potential for keto-enol tautomerism, which could influence its biological interactions.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.